3-Phenylbicyclo[1.1.1]pentan-1-amine
Description
Historical Development of Bicyclo[1.1.1]pentane Synthesis and Recognition
The journey of bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to persistent innovation in synthetic chemistry. The parent hydrocarbon was first synthesized in 1964 by Kenneth B. Wiberg and his colleagues. At the time of its discovery, the molecule was primarily of academic interest due to its significant strain energy, calculated at 66.6 kcal/mol, which arises from its unique bridged cyclobutane (B1203170) structure. Despite this high degree of strain, the BCP core was found to be a robust and kinetically inert functional group.
For several decades, the synthetic routes to BCPs were limited and did not allow for broad application. A major breakthrough occurred in 1982 when Wiberg and Walker reported the synthesis of [1.1.1]propellane, a highly reactive and strained precursor that opened the door to more accessible BCP derivatives. This development was pivotal, as the central bond of [1.1.1]propellane could be readily cleaved by a variety of reagents, enabling the installation of substituents at the bridgehead positions.
Even with improved synthetic access, the full potential of the BCP scaffold remained largely untapped for years. A seminal moment in its recognition as a valuable pharmacophore came in 1996, when Pellicciari and coworkers described a BCP analogue of (S)-(4-carboxyphenyl)glycine that acted as a potent and selective antagonist for the mGluR1 metabolic glutamate (B1630785) receptor. acs.org However, it was a 2012 report by Stepan and colleagues at Pfizer, who substituted a phenyl ring with a BCP moiety in a γ-secretase inhibitor, that truly ignited widespread interest. nih.gov Their work demonstrated that the BCP analogue exhibited not only higher activity but also superior solubility and metabolic stability, showcasing the profound impact this small, rigid scaffold could have on drug properties. nih.gov This report catalyzed an explosion of research into the synthesis and application of BCPs in drug discovery programs. acs.org
Table 1: Key Milestones in the Development of Bicyclo[1.1.1]pentane
| Year | Milestone | Significance |
|---|---|---|
| 1964 | First synthesis of bicyclo[1.1.1]pentane by Wiberg et al. | Established the existence of the highly strained hydrocarbon. |
| 1982 | Synthesis of [1.1.1]propellane by Wiberg and Walker. | Provided a key, reactive intermediate for accessing BCP derivatives. |
| 1996 | Pellicciari et al. report a BCP analogue of an mGluR1 antagonist. | First significant demonstration of the BCP scaffold's potential in medicinal chemistry. acs.org |
| 2012 | Stepan et al. successfully use a BCP as a phenyl ring bioisostere in a γ-secretase inhibitor. | Catalyzed widespread interest and adoption of the BCP scaffold in drug discovery. nih.gov |
The Bicyclo[1.1.1]pentane Motif as a Bioisostere in Drug Design
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP scaffold has emerged as a highly valuable and versatile bioisostere, capable of replacing several common chemical motifs found in drug molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles. thieme-connect.comnih.gov Its most popular application is as a saturated, three-dimensional substitute for planar aromatic rings and other functionalities. acs.orgthieme-connect.com
The most prominent role of the BCP scaffold in drug design is as a bioisostere for the 1,4-disubstituted (para-substituted) phenyl ring. acs.orgnih.gov The rigid structure of the BCP core places its bridgehead substituents (at the 1 and 3 positions) in a linear arrangement, perfectly replicating the 180° exit vector of a para-substituted arene. acs.orgnih.gov This geometric mimicry allows the BCP unit to serve as a non-aromatic spacer, maintaining the crucial orientation of functional groups required for binding to a biological target. pharmablock.com
Replacing a flat phenyl ring with a C(sp³)-rich BCP scaffold can bestow a range of beneficial properties upon a drug candidate. rsc.org These improvements often include:
Enhanced Solubility: The less lipophilic, non-planar nature of the BCP core typically leads to increased aqueous solubility. thieme-connect.compharmablock.com
Improved Metabolic Stability: The BCP scaffold is resistant to oxidative metabolism that aromatic rings often undergo, leading to a better metabolic profile. thieme-connect.comrsc.org
Novel Intellectual Property: Replacing a patented phenyl-containing chemical entity with a BCP analogue can create new, patentable chemical matter. pharmablock.com
While the BCP core mimics the substituent vectors of a phenyl ring, the distance between the bridgehead carbons is approximately 1.85 Å, which is shorter than the roughly 2.8 Å distance between the 1 and 4 positions of a benzene (B151609) ring. acs.orgpharmablock.com Despite this difference, the BCP has proven to be a highly effective replacement in numerous cases where the phenyl ring primarily acts as a rigid linker. acs.orgpharmablock.com
Beyond its use as a phenyl ring mimic, the BCP scaffold has also been successfully employed as a bioisostere for internal alkynes and tert-butyl groups. acs.orgthieme-connect.comthieme-connect.com
Internal Alkynes: Similar to a para-phenyl ring, a linear alkyne serves as a rigid spacer in many bioactive molecules. The 1,3-disubstituted BCP can replace this functionality, offering a more stable, sp³-rich alternative. acs.orgnih.gov In this context, the BCP core provides a lengthened substituent separation compared to the original alkyne. acs.orgnih.gov Knochel and colleagues demonstrated this application by preparing a BCP bioisostere of the skin-treatment agent tazarotene. acs.orgnih.gov
tert-Butyl Groups: The BCP cage can also function as a surrogate for the sterically bulky tert-butyl group. thieme-connect.compharmablock.com The BCP moiety, when attached at a single bridgehead position, can mimic the three-dimensional space-filling properties of a tert-butyl group while introducing a rigid, non-greasy scaffold. lboro.ac.uk
Strategic Importance of Three-Dimensional Cyclic Scaffolds in Chemical Space Exploration
The strategic shift in medicinal chemistry towards molecules with greater three-dimensionality has been termed "escaping from flatland". nih.govsemanticscholar.orgspringernature.com This concept highlights a growing recognition that moving away from flat, aromatic, sp²-hybridized systems towards more complex, saturated, sp³-rich scaffolds can lead to drug candidates with improved clinical success rates. nih.govacs.org An analysis of compounds progressing through clinical trials showed that the fraction of sp³-hybridized carbons (Fsp³) tends to increase from discovery phases to approved drugs. acs.org
Three-dimensional cyclic scaffolds like bicyclo[1.1.1]pentane are at the forefront of this movement for several key reasons:
Expanding Chemical Space: The introduction of rigid, 3D geometries vastly expands the available chemical space for drug design beyond what is achievable with traditional, planar structures. researchgate.netnih.govblogspot.com This allows for the exploration of novel molecular shapes and pharmacophore arrangements, potentially unlocking new biological targets. whiterose.ac.ukrsc.org
Improved Physicochemical Properties: Increasing the sp³ character of a molecule is correlated with improved solubility and a lower melting point, properties that are beneficial for drug development. acs.org Saturated scaffolds are often less prone to non-specific binding and can exhibit better permeability. thieme-connect.comrsc.org
Enhanced Selectivity: The well-defined and rigid conformational nature of scaffolds like BCP can lead to more precise interactions with a target protein's binding site. This can result in higher potency and improved selectivity, thereby reducing off-target effects.
The use of scaffolds like BCP allows chemists to build complexity and three-dimensionality into molecules in a controlled and predictable manner, providing a powerful tool to overcome the limitations of "flat" molecules and enhance the quality of next-generation therapeutics. blogspot.comresearchgate.net
Table 2: Comparison of Physicochemical Properties
| Property | 1,4-Disubstituted Phenyl Ring | Bicyclo[1.1.1]pentane-1,3-diyl | Internal Alkyne | tert-Butyl Group |
|---|---|---|---|---|
| Hybridization | sp² | sp³ | sp | sp³ |
| Geometry | Planar | Three-Dimensional | Linear | Tetrahedral |
| Lipophilicity | Higher | Lower | Moderate | Higher |
| Metabolic Stability | Prone to oxidation | Generally high | Variable | Generally high |
| Solubility | Lower | Higher | Variable | Lower |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBHYVJNMCHXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenylbicyclo 1.1.1 Pentan 1 Amine and Its Core Scaffold
Overview of Bicyclo[1.1.1]pentane Precursors: Focus on [1.1.1]Propellane Chemistry
The synthesis of the BCP scaffold experienced a major breakthrough with the first synthesis of [1.1.1]propellane. rsc.org This highly strained molecule is the most common precursor for constructing BCP derivatives. ccspublishing.org.cnedandersonchem.org The exceptional reactivity of the central bond between the two bridgehead carbons, characterized by significant strain energy, allows it to undergo various synthetic transformations. nih.govccspublishing.org.cn This reactivity has been harnessed to develop numerous strategies for creating functionalized BCPs through strain-release approaches. ccspublishing.org.cnnih.gov
[1.1.1]Propellane's utility as a versatile entry point to BCPs is rooted in its ability to react with a wide array of reagents, which cleave the central C-C bond to directly install substituents at the bridgehead positions. nih.govnih.gov Both radical and anionic pathways are commonly employed to open the propellane cage, making it the cornerstone of modern BCP synthesis. nih.govbris.ac.uk
The central bond of [1.1.1]propellane is susceptible to cleavage by various reactive species, primarily radicals and anions. nih.govresearchgate.net These ring-opening reactions are the most direct route to 1,3-disubstituted BCPs. bris.ac.uk
Radical additions are particularly common due to the favorable kinetics of the reaction between a radical species and the strained central bond of propellane. nih.gov This process typically involves the generation of a carbon- or heteroatom-centered radical which then adds to [1.1.1]propellane, forming a bridgehead BCP radical intermediate. nih.govacs.org This intermediate can then participate in subsequent coupling reactions to yield mono- or disubstituted BCPs. nih.gov The mild conditions and high functional group tolerance of radical approaches make them suitable for complex molecule synthesis. nih.govacs.org
Anionic ring-opening reactions also provide a popular entry to BCPs. nih.gov This method involves the addition of carbon- or heteroatom-centered anions to [1.1.1]propellane. nih.gov The resulting BCP carbanion can be quenched with a proton source to yield a monosubstituted BCP or trapped with an electrophile to create a 1,3-disubstituted derivative. nih.govacs.org While effective, these reactions often require highly reactive organometallic reagents and harsher conditions compared to their radical counterparts. nih.gov
Direct Synthetic Approaches to 3-Phenylbicyclo[1.1.1]pentan-1-amine
Direct and efficient synthesis of specific derivatives like this compound is crucial for its application in fields such as drug discovery. Methodologies have been developed that bypass the need for multi-step sequences by directly functionalizing the BCP core.
A notable and expedient approach to this compound involves a metal-free homolytic aromatic alkylation of benzene (B151609). rsc.orgrsc.org This method utilizes 1-azido-3-iodobicyclo[1.1.1]pentane as the BCP precursor. The reaction proceeds by generating a bicyclo[1.1.1]pentyl radical, which then undergoes substitution onto the benzene ring. rsc.org The subsequent reduction of the azide (B81097) group furnishes the desired amine. rsc.orgrsc.org This protocol offers a concise and versatile route to the target compound. rsc.org
The mechanism of the metal-free homolytic aromatic alkylation is predicated on a radical chain reaction. rsc.org The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which, upon thermal decomposition, generates initial radicals. These radicals react with a radical mediator, which in turn abstracts the iodine atom from the precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, to form the key 3-azidobicyclo[1.1.1]pentan-1-yl radical. rsc.org
This BCP radical then adds to benzene, forming a cyclohexadienyl radical intermediate. The aromaticity is restored when a hydrogen atom is abstracted from this intermediate by a suitable agent, yielding 1-azido-3-phenylbicyclo[1.1.1]pentane. The propagation cycle continues as the abstracted hydrogen contributes to the regeneration of the radical mediator. The final product, this compound, is obtained after reduction of the azide group. rsc.orgrsc.org
The efficiency of the homolytic aromatic alkylation is highly dependent on the choice of reagents and reaction conditions. Studies have been conducted to optimize the radical mediator, initiator, and solvent. rsc.org Tetrabutylammonium (B224687) cyanoborohydride (TBACB) was identified as an effective radical mediator for this transformation. rsc.orgrsc.org The presence of both a radical initiator (AIBN) and a continuous flow of air through the reaction mixture was found to be essential for achieving a good yield of the alkylated product. rsc.org
| Entry | Radical Mediator (Equivalents) | Initiator | Conditions | Yield of 1-azido-3-phenylbicyclo[1.1.1]pentane (%) |
|---|---|---|---|---|
| 1 | TTMSS (1.5) | AIBN | 100 °C, N₂ | Trace |
| 2 | TBACB (1.0) | None | 100 °C, Air | 19 |
| 3 | TBACB (1.0) | AIBN | 100 °C, N₂ | Trace |
| 4 | TBACB (1.0) | AIBN | 100 °C, Air Flow | 32 |
| 5 | TBACB (1.0) | None | 100 °C, Air Flow | No Reaction |
Yields were determined by ¹H NMR analysis of the crude reaction mixture or are isolated yields. TTMSS = Tris(trimethylsilyl)silane (B43935), TBACB = Tetrabutylammonium cyanoborohydride, AIBN = Azobisisobutyronitrile.
Another powerful strategy for synthesizing 1,3-disubstituted BCPs containing an amine functionality is the aminoalkylation of [1.1.1]propellane. researchgate.netnih.gov This method provides direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane in a one-pot procedure. ccspublishing.org.cnacs.org The process involves the sequential addition of a magnesium amide to [1.1.1]propellane, which opens the central bond to form a bicyclo[1.1.1]pentylmagnesium amide intermediate. This intermediate is then trapped by an alkyl electrophile to furnish the 1,3-disubstituted product. acs.orgnih.gov
Aminoalkylation of [1.1.1]Propellane for Substituted BCP-Amines
Sequential Addition of Magnesium Amides and Alkyl Electrophiles
A direct and efficient method for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines involves the sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane. researchgate.netresearchgate.net This approach provides a streamlined route to unsymmetrically 1,3-disubstituted BCPs. The reaction is initiated by the addition of a magnesium amide to the highly strained central bond of [1.1.1]propellane, which generates a bicyclo[1.1.1]pentylmagnesium amide intermediate. This intermediate can then be trapped with an alkyl electrophile to furnish the desired 3-alkylbicyclo[1.1.1]pentan-1-amine. researchgate.net
This method is noted for its mild reaction conditions, which are tolerant of a wide array of important functional groups. researchgate.netresearchgate.net This tolerance allows for the efficient incorporation of various pharmaceutically relevant amine scaffolds directly onto the BCP core. researchgate.net While this method is primarily demonstrated for alkyl electrophiles, its principles could potentially be extended to aryl electrophiles for the synthesis of compounds like this compound, although specific examples for this transformation are not detailed. The utility of this strategy is highlighted by its capacity to significantly shorten the synthetic routes to valuable BCP building blocks. researchgate.net
Indirect Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine Derivatives
Indirect routes often rely on the functionalization of a pre-formed BCP core. These multi-step sequences provide versatility and access to a wide range of derivatives.
A prominent and versatile intermediate for the synthesis of BCP amines is 1-azido-3-iodobicyclo[1.1.1]pentane. acs.orgfigshare.comnih.gov This precursor allows for the sequential introduction of different substituents at the 1- and 3-positions of the BCP core.
The synthesis of this compound from this intermediate proceeds in two main steps:
Arylation: The iodine atom is replaced with a phenyl group. A metal-free homolytic aromatic alkylation of benzene with 1-azido-3-iodobicyclo[1.1.1]pentane can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent such as tetrabutylammonium cyanoborohydride. rsc.orgrsc.org This reaction, conducted at reflux in benzene, yields the intermediate 1-azido-3-phenylbicyclo[1.1.1]pentane. rsc.orgthieme-connect.com
Reduction of the Azide: The resulting azido (B1232118) intermediate is then reduced to the corresponding amine. Several methods are effective for this transformation. The Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, provides the desired amine. rsc.org Alternatively, a reduction using tris(trimethylsilyl)silane (TTMSS) and AIBN in the presence of hydrochloric acid also effectively converts the azide to the amine hydrochloride salt in good yield. rsc.orgthieme-connect.com
The following table summarizes the reaction conditions for the reduction of 1-azido-3-phenylbicyclo[1.1.1]pentane.
| Reduction Method | Reagents | Solvent | Temperature | Time | Yield |
| TTMSS Reduction | TTMSS, AIBN, 6M HCl | - | 100°C | 5h | 79% |
| Staudinger Reaction | 1. PPh₃2. NaOH, MeOH | 1. Chloroform2. MeOH/H₂O | 1. 50°C2. 50°C | 1. 2.5h2. 15h | 78.4% |
Data sourced from supporting information for an expedient synthesis of this compound. rsc.org
This route offers a flexible and potentially scalable pathway to the target compound. acs.orgacs.org
Bicyclo[1.1.1]pentane-1-carboxylic acids are common and accessible precursors for BCP amines. The transformation relies on rearrangement reactions that convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The Curtius rearrangement is a key method used for this purpose. organic-chemistry.org
The process typically involves the following steps:
Conversion of the carboxylic acid to an acyl azide. This can be achieved by treating the acid with an azide source like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. acs.org
Thermal or photochemical rearrangement of the acyl azide to an isocyanate. organic-chemistry.org
Hydrolysis of the isocyanate to yield the primary amine. organic-chemistry.org
This methodology has been successfully applied to the synthesis of various substituted bicyclo[1.1.1]pentan-1-amines on a gram scale. For instance, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has been converted to 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride. acs.org Similarly, this sequence can be applied to 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid to access the target amine. The Curtius reaction is a reliable method for producing unique BCP amines from their corresponding carboxylic acids. chemrxiv.orgresearchgate.net
The generation of bicyclo[1.1.1]pentyl organometallic reagents, such as bicyclo[1.1.1]pentan-1-yllithium, opens up another avenue for the synthesis of BCP amines. These nucleophilic intermediates can react with suitable electrophilic aminating agents. thieme-connect.de
The general strategy involves:
Formation of the Organolithium Reagent: Bicyclo[1.1.1]pentan-1-yllithium can be generated from a corresponding halide (e.g., 1-iodobicyclo[1.1.1]pentane) via halogen-metal exchange, typically using an organolithium reagent like tert-butyllithium (B1211817) at low temperatures. vulcanchem.com
Electrophilic Amination: The resulting organolithium species is then quenched with an electrophilic nitrogen source. Examples of such reagents include N-alkoxyamines or chloramine (B81541) derivatives.
While this method is a fundamental approach in organometallic chemistry, its direct application for the synthesis of this compound would require the corresponding 1-lithio-3-phenylbicyclo[1.1.1]pentane intermediate. The stability of BCP carbanions and the potential for side reactions are important considerations in this approach. nih.gov Strategies for synthesizing functionalized BCPs often rely on the reaction of [1.1.1]propellane with anionic intermediates. nih.gov
Scalability and Process Efficiency of this compound Synthesis
The increasing demand for BCP-containing compounds in drug discovery has driven efforts to develop scalable and efficient synthetic routes. tcichemicals.comnih.gov Many of the foundational methods for creating the BCP core and its primary derivatives have been optimized for large-scale production.
The synthesis of key precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved on a multigram scale. acs.orgnih.gov For example, a photochemical reaction in a flow system can produce kilograms of a diketone intermediate, which is then converted to the diacid. nih.gov This diacid serves as a versatile starting point for various derivatives, including amines via the Curtius rearrangement, enabling the production of gram-scale quantities of BCP building blocks. acs.org
The synthesis of bicyclo[1.1.1]pentylamine itself has been the subject of significant process improvement. Routes starting from [1.1.1]propellane have been developed that are superior in terms of scalability, yield, safety, and cost compared to earlier methods. nih.govresearchgate.netacs.org For instance, a manganese-catalyzed hydrohydrazination of propellane provides a scalable entry to the parent amine. researchgate.netacs.org
For this compound, the route starting from 1-azido-3-iodobicyclo[1.1.1]pentane is particularly amenable to scale-up. The radical-based arylation and subsequent azide reduction are generally robust reactions. The TTMSS-mediated reduction, for example, has been applied to deca-gram scale synthesis of related BCP amines. researchgate.net The development of continuous flow processes for generating [1.1.1]propellane and its direct derivatization also provides a straightforward path to gram quantities of selected BCP building blocks, which can then be further functionalized. researchgate.net
Applications of the 3 Phenylbicyclo 1.1.1 Pentan 1 Amine Scaffold in Medicinal Chemistry Research
Role of 3-Phenylbicyclo[1.1.1]pentan-1-amine as a Non-Classical Bioisostere in Lead Optimization
The this compound scaffold serves as a non-classical bioisostere for para-substituted phenyl rings, a common moiety in many drug candidates. thieme-connect.compharmablock.com Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. iris-biotech.de The replacement of a flat, aromatic phenyl ring with the three-dimensional, saturated BCP core can lead to significant improvements in a compound's pharmacological profile. researchgate.netnih.gov
The rationale for using the BCP scaffold as a phenyl ring mimic lies in its geometry. iris-biotech.de The bridgehead substituents on the BCP core replicate the 180° exit vector of a para-substituted arene, albeit with a shorter separation of approximately 1 Å. nih.govacs.org This structural mimicry allows the BCP-containing analogue to often retain the biological activity of the parent phenyl-containing compound by maintaining key interactions with the target protein. pharmablock.com However, the BCP scaffold is not a universal replacement. In cases where π-π stacking interactions of the phenyl ring are crucial for binding, the BCP analogue may exhibit reduced potency. pharmablock.comacs.org
A notable example of the successful application of the BCP scaffold as a phenyl bioisostere was in the development of a γ-secretase inhibitor. researchgate.netacs.org Replacement of a para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with equivalent enzyme inhibition, demonstrating the viability of this bioisosteric replacement. researchgate.net
| Property | para-Substituted Phenyl Ring | 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) |
|---|---|---|
| Geometry | Planar, 2D | Three-dimensional, rigid |
| Substituent Exit Vector | ~180° | ~180° |
| Distance between Substituents | ~4.2 Å | ~3.2 Å |
| Lipophilicity (cLogP) | Higher | Lower |
| sp3 Character | Low | High |
Influence of the BCP Scaffold on Pharmacokinetic-Related Properties of Drug Candidates
The incorporation of the this compound scaffold and other BCP derivatives into drug candidates can profoundly and positively influence their pharmacokinetic (PK) properties. iris-biotech.deresearchgate.netnih.govnih.govbldpharm.com The inherent characteristics of the BCP core contribute to improvements in membrane permeability, aqueous solubility, and metabolic stability. researchgate.netbldpharm.com
Passive diffusion is a critical mechanism for the absorption of many orally administered drugs. nih.gov The replacement of a planar phenyl ring with a three-dimensional BCP scaffold can enhance passive membrane permeability. researchgate.net This improvement is often attributed to the disruption of molecular planarity, which can reduce intermolecular π-stacking and improve the energetic favorability of partitioning into the lipid bilayer of cell membranes. acs.org
In the case of a γ-secretase inhibitor, the BCP-containing analogue demonstrated a significant improvement in passive permeability compared to its phenyl-containing counterpart. researchgate.net This enhanced permeability can lead to better oral absorption and bioavailability. researchgate.net The ability of the BCP scaffold to improve permeability is a key advantage in drug design, as poor permeability is a common reason for the failure of drug candidates. researchgate.net
Poor aqueous solubility is another major hurdle in drug development, often leading to low bioavailability. nih.govnih.gov The introduction of a BCP scaffold in place of a phenyl ring has been shown to consistently improve the aqueous solubility of drug candidates. iris-biotech.denih.govbldpharm.com This is largely due to the less lipophilic nature of the saturated BCP core compared to the aromatic phenyl ring. pharmablock.com The disruption of crystal lattice packing due to the three-dimensional shape of the BCP can also contribute to increased solubility. acs.org
For instance, a BCP analogue of the anticancer drug imatinib (B729) showed significantly improved solubility. nih.gov Similarly, the BCP analogue of the γ-secretase inhibitor avagacestat (B1665833) displayed enhanced aqueous solubility. acs.org This consistent improvement in solubility makes the BCP scaffold an attractive tool for medicinal chemists working to optimize the properties of poorly soluble lead compounds. acs.org
The metabolic breakdown of drugs, often mediated by cytochrome P450 enzymes, is a primary determinant of their in vivo half-life and can lead to the formation of toxic metabolites. nih.gov Phenyl rings are often susceptible to oxidative metabolism. nih.gov Replacing a phenyl ring with the more metabolically robust BCP scaffold can significantly improve a compound's metabolic stability. iris-biotech.deresearchgate.netnih.govnih.govbldpharm.com
The C-H bonds in the strained BCP framework are stronger and less accessible to metabolic enzymes compared to the C-H bonds of a phenyl ring. researchgate.net This increased stability was observed in the development of a γ-secretase inhibitor, where the BCP-containing compound showed improved in vitro metabolic stability. researchgate.net Enhanced metabolic stability can lead to a longer drug half-life, potentially allowing for less frequent dosing and a more consistent therapeutic effect. nih.gov
| Compound | Aqueous Solubility (μg/mL) | Passive Permeability (Papp, 10⁻⁶ cm/s) | In Vitro Metabolic Stability (% remaining) |
|---|---|---|---|
| BMS-708,163 (Phenyl-containing) | <1 | 0.5 | 50 |
| BCP Analogue | 10 | 5.0 | 80 |
Rational Design Principles for BCP-Containing Drug Analogues
The successful application of the this compound scaffold and other BCP derivatives in drug design relies on a set of rational design principles. thieme-connect.compharmablock.com A primary consideration is the understanding of the role of the phenyl ring in the parent molecule. azolifesciences.com If the phenyl ring primarily acts as a rigid spacer to correctly position other functional groups for target interaction, the BCP scaffold is likely to be a successful bioisostere. pharmablock.com
Structure-based drug design (SBDD) can be a valuable tool in guiding the decision to incorporate a BCP scaffold. nih.gov Molecular modeling can help visualize whether the shorter BCP linker will disrupt any critical interactions with the target protein. nih.gov For example, in the case of imatinib, the shorter length of the BCP linker was found to disrupt key hydrogen bonding interactions, leading to a significant loss of potency. nih.gov
Furthermore, the synthetic accessibility of the desired BCP-containing analogues is a crucial factor. rsc.org The development of more efficient and versatile synthetic methods for BCP derivatives has been instrumental in their broader application in medicinal chemistry. nih.govrsc.org
Contributions of BCP Scaffolds to Expanding Chemical Space in Drug Discovery
The exploration of novel chemical space is a key driver of innovation in drug discovery. nih.govknow-todays-news.com The introduction of the BCP scaffold has significantly expanded the accessible chemical space for medicinal chemists by providing a three-dimensional alternative to the flat, aromatic rings that are prevalent in many compound libraries. researchgate.netnih.govresearchgate.net This move away from "flatland" is a recognized strategy for improving the drug-like properties of molecules. acs.org
The increased sp3 character of BCP-containing molecules is a desirable feature in modern drug discovery, as it is often associated with improved physicochemical properties and a higher success rate in clinical development. researchgate.netbldpharm.com By providing access to novel, three-dimensional molecular architectures, the BCP scaffold enables the design of drug candidates with unique pharmacological profiles that might not be achievable with traditional, planar scaffolds. nih.govresearchgate.net The continued exploration and application of BCP-containing building blocks like this compound are expected to lead to the discovery of new and improved therapeutics. thieme-connect.com
Computational and Theoretical Investigations of Bicyclo 1.1.1 Pentane Systems
Strain Energy Analysis of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane cage is characterized by a significant amount of ring strain, a consequence of the deviation of its bond angles and lengths from ideal geometries. Computational analyses have quantified this strain energy to be approximately 66.6 to 68 kcal/mol. researchgate.netgoogle.comnih.govacs.org This high strain energy is a composite of several contributing factors, including:
Bond Angle Distortion: The internal angles of the BCP cage are significantly compressed compared to the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.
Bond Length Distortion: The carbon-carbon bond lengths within the cage are also distorted from typical alkane values.
Torsional Strain: The rigid, caged structure enforces eclipsed or near-eclipsed conformations, leading to torsional strain.
Nonbonded Interactions: Close proximity of the bridgehead carbons and the methylene (B1212753) bridge protons contribute to transannular strain.
Rehybridization Energy: The bonding orbitals of the carbon atoms in the BCP framework deviate from standard sp³ hybridization to accommodate the constrained geometry. researchgate.net
Despite this high strain energy, the BCP core is kinetically stable, a feature that makes it an attractive scaffold in medicinal chemistry. nih.govacs.org
Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structure and predicting the reactivity of BCP systems. Various levels of theory have been employed to study these molecules. For instance, the molecular structures of derivatives with the general formula Ph-[C(CH₂)₃C]ₙ-X have been analyzed using HF/6-31G* and B3LYP/6-311++G** levels of theory. nih.gov
These computational methods have been successfully applied to:
Predict Molecular Geometries: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data obtained from X-ray crystallography and electron diffraction studies.
Understand Reaction Mechanisms: DFT has been used to investigate the mechanisms of reactions involving the BCP core, such as the radical carboamination of [1.1.1]propellane to synthesize BCP derivatives. frontiersin.orgresearchgate.net These studies help in understanding the stability of intermediates and transition states, thereby rationalizing reaction outcomes.
Elucidate Electronic Properties: Computational models are crucial for understanding the electronic structure and the transmission of electronic effects through the rigid BCP framework.
Conformational Analysis and Molecular Geometry of BCP Derivatives
The bicyclo[1.1.1]pentane framework is a rigid molecular scaffold that enforces a specific spatial arrangement of its substituents. researchgate.net This rigidity, combined with a degree of rotational flexibility around the bridgehead carbons, is a key feature of its molecular geometry. researchgate.net
X-ray crystallography and electron diffraction studies, supported by computational modeling, have provided detailed information about the molecular geometry of BCP derivatives. Key geometric parameters are summarized in the table below.
| Parameter | Description | Typical Value |
| C1–C3 Distance | Distance between the two bridgehead carbon atoms | ~1.87 - 1.89 Å |
| C1–C2 Bond Length | Bond length between a bridgehead and a methylene carbon | ~1.54 - 1.56 Å |
| C2–C3 Bond Length | Bond length between a methylene and a bridgehead carbon | ~1.54 - 1.56 Å |
| ∠C1–C2–C3 | Internal angle of the cyclobutane (B1203170) rings | ~74.5 - 75.3° |
| Substituent Collinearity | Angle between the two bridgehead substituents | ~178 - 180° |
Data compiled from multiple sources. chemrxiv.orgoregonstate.edu
The near-linear arrangement of substituents at the bridgehead positions (C1 and C3) makes the BCP unit an effective bioisostere for para-substituted phenyl rings and alkynes. nih.govacs.org
Electronic Structure and Bonding Characteristics of the BCP Framework
The electronic structure of the bicyclo[1.1.1]pentane framework is as unique as its geometry. Quantum chemical studies have revealed several key features:
High Electron Density Inside the Cage: Contrary to what might be expected for a strained system, there is a significant amount of electron density located inside the BCP cage. nih.gov
Hyperconjugative Interactions: The BCP framework is capable of transmitting electronic effects between substituents at the bridgehead positions. nih.gov This transmission is facilitated by hyperconjugative interactions between the orbitals of the substituents and the σ-orbitals of the cage. nih.gov This "through-cage" communication is a topic of ongoing research. rsc.org
"Back-Lobe-to-Back-Lobe" Interactions: In BCP analogues containing heavier group 14 elements, a phenomenon described as "back-lobe-to-back-lobe" interaction has been proposed to explain the observed electronic communication through the cage. rsc.org
Delocalized Electron Density in Precursors: The reactivity of [1.1.1]propellane, a common precursor to BCPs, is attributed to a delocalized electron density that spans the entire cage, arising from the mixing of the inter-bridgehead C–C bonding and antibonding orbitals. escholarship.org This delocalization facilitates reactions with anions and radicals to form the BCP core. escholarship.org
These electronic characteristics contribute to the stability and unique reactivity of the BCP scaffold, making it a valuable component in the design of novel molecules.
Future Perspectives and Emerging Directions in Bicyclo 1.1.1 Pentane Research
Development of Novel and Efficient Synthetic Methodologies for BCP Derivatives
The growing demand for BCPs in drug discovery has catalyzed the development of innovative and efficient synthetic methods. nih.gov Historically, the synthesis of BCP derivatives has been dominated by reactions involving the highly strained and volatile precursor, [1.1.1]propellane. nih.gov While effective, the challenges associated with the handling and storage of propellane have spurred research into alternative and more practical synthetic routes. nih.gov
Recent advancements have largely focused on radical-mediated processes and photoredox catalysis, which offer mild reaction conditions and high functional group tolerance. nih.govacs.org These methods are particularly well-suited for the late-stage functionalization of complex molecules, a critical aspect of modern drug development. nih.gov
Key emerging synthetic strategies include:
Photoredox Catalysis : The use of visible light and photocatalysts, such as iridium complexes, has enabled atom transfer radical addition (ATRA) reactions of various organic halides to [1.1.1]propellane. nih.govacs.org This approach has proven superior in many cases to traditional triethylborane-initiated reactions and is effective for creating BCPs with diverse substituents. nih.gov Dual catalysis systems, combining photoredox catalysts with other catalysts like copper, have been employed for one-step C,N-difunctionalization of [1.1.1]propellane. acs.org
Multicomponent Reactions (MCRs) : MCRs are highly efficient as they allow for the construction of complex molecules in a single step from multiple starting materials. nih.gov A notable development is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane, which provides a single-step route to versatile, unsymmetrically 1,3-disubstituted BCP ketones. nih.govrsc.org This method addresses the challenge of creating unsymmetrical BCPs, which previously required lengthy, multi-step syntheses. nih.gov
Anionic Addition to [1.1.1]Propellane : The addition of carbon- and heteroatom-centered anions to [1.1.1]propellane remains a popular method for generating BCPs. nih.gov Recent refinements include the use of "turbo" amides for the synthesis of N-substituted BCPs and the regioselective addition of zinc enolates. acs.org These methods have facilitated the scalable synthesis of valuable building blocks like BCP-amines. acs.org
Flow Chemistry : To address scalability, continuous-flow photochemical reactions are being developed. acs.org A flow process for the photochemical addition of [1.1.1]propellane to diacetyl has enabled the kilogram-scale synthesis of a key BCP precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, within a single day. acs.org
These novel methodologies are expanding the synthetic toolkit available to chemists, making a wider array of functionalized BCP derivatives, including 3-Phenylbicyclo[1.1.1]pentan-1-amine, more accessible for research and development. acs.org
Exploration of New Bioisosteric Applications Beyond Traditional Phenyl Replacement
The initial and most widespread application of the BCP scaffold has been as a three-dimensional, saturated bioisostere for the 1,4-disubstituted phenyl ring. nih.govacs.org This replacement often leads to significant improvements in physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and improved passive permeability, a concept often referred to as "escaping from flatland". acs.orgpharmablock.com However, the utility of BCPs as bioisosteres is not limited to aromatic rings.
Emerging research has successfully demonstrated the application of BCPs as mimics for other important chemical motifs:
Internal Alkynes : The linear geometry of the 1,3-disubstituted BCP core closely mimics that of an internal alkyne, albeit with a slightly longer separation between substituents. nih.govthieme-connect.com This substitution can be advantageous in contexts where the reactivity or metabolic liability of the alkyne is a concern. For instance, a BCP was used to replace an internal alkyne in the skin-treatment agent tazarotene. acs.org
tert-Butyl Groups : The BCP cage can also serve as a non-planar, rigid replacement for a tert-butyl group. thieme-connect.comfrontiersin.org This application is valuable for probing structure-activity relationships and improving molecular properties. In a notable example, replacing a tert-butyl group with a BCP moiety in the dual endothelin receptor antagonist bosentan (B193191) resulted in a significant increase in activity. nih.gov
These expanded applications highlight the versatility of the BCP scaffold. By serving as a bioisosteric replacement for alkynes and tert-butyl groups, BCPs provide medicinal chemists with a powerful tool to modulate the properties of drug candidates, moving beyond the initial paradigm of simple phenyl ring substitution. acs.orgnih.gov
Addressing Remaining Synthetic Challenges in BCP Chemistry
Despite significant progress, several challenges persist in the field of BCP synthesis and functionalization. Overcoming these hurdles is crucial for the widespread adoption of BCPs in various applications.
The most prominent challenges include:
The "Propellane Problem" : The majority of synthetic routes to BCPs rely on [1.1.1]propellane. nih.gov This starting material is volatile, highly reactive, and presents difficulties in synthesis, storage, and transport, particularly on an industrial scale. nih.gov While pre-synthesized BCP building blocks are available, they merely shift this issue to an earlier stage. nih.gov Developing propellane-free or more "green" synthetic methodologies is a primary goal for the field. nih.gov
Synthesis of Unsymmetrically Substituted BCPs : Creating BCPs with different substituents at the two bridgehead positions (C1 and C3) in a controlled and efficient manner remains a significant challenge. nih.govthieme-connect.com Traditional methods often lead to symmetric products or require multi-step sequences that are not amenable to rapid library synthesis for structure-activity relationship (SAR) studies. nih.govresearchgate.net While recent advances in multicomponent reactions are addressing this, the development of more general and versatile strategies is still needed. nih.gov
Functionalization of Bridge and Bridgehead C–H Bonds : The derivatization of the BCP core through direct C–H functionalization is a highly sought-after but difficult transformation. nih.govnih.gov The bridgehead C–H bond is sterically accessible but strong, making its selective functionalization challenging. nih.gov The three methylene (B1212753) bridge positions (C2) are even more difficult to functionalize due to their high bond dissociation energies and steric hindrance. nih.govprinceton.edu Developing methods for late-stage, regioselective C–H functionalization would dramatically increase the synthetic utility of the BCP scaffold. nih.gov
Scalability : While some flow chemistry methods have been developed, many of the novel, photoredox-catalyzed reactions that work well on a lab scale face challenges when scaling up for industrial production. acs.orgresearchgate.net Ensuring that efficient and sustainable processes are available for the large-scale synthesis of key BCP building blocks is essential for their incorporation into commercial products. acs.org
Addressing these synthetic challenges will be key to unlocking the full potential of bicyclo[1.1.1]pentane chemistry and enabling the broader exploration of this unique scaffold in drug discovery and materials science. researchgate.net
Q & A
Q. Table 2: Troubleshooting Common Synthesis Issues
Q. What strategies enable the scale-up of this compound synthesis while maintaining yield and purity?
- One-Pot Procedures : Gianatassio (2015) demonstrated a scalable (>100 g) route by combining propellane amination and in situ quenching, reducing intermediate isolation steps .
- Flow Chemistry : Barbachyn et al. (2016) proposed continuous flow reactors for azide reductions, improving heat dissipation and reaction control .
- Cost-Effective Reagents : Replacing toxic tin reagents with TTMSS or HOCH2CH2SH minimizes waste and safety risks .
Methodological Recommendations
- Synthetic Optimization : Prioritize strain-release amination for scalability or radical methods for functional diversity .
- Analytical Workflow : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray (for salts) to confirm structure and purity .
- Data Contradiction Analysis : Cross-validate yields using independent methods (e.g., compare radical vs. ionic pathways) and report full experimental details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
